chemical structure of tert-Butyl 2-(4-bromopyridin-2-yl)acetate
chemical structure of tert-Butyl 2-(4-bromopyridin-2-yl)acetate
Executive Summary
tert-Butyl 2-(4-bromopyridin-2-yl)acetate (CAS: 1266119-33-8) is a high-value heterocyclic building block utilized extensively in modern medicinal chemistry. Its structural utility lies in its orthogonal reactivity profile : the C4-bromine atom serves as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-tert-butyl acetate arm provides a nucleophilic alpha-carbon or a masked carboxylate for downstream amidation. This dual functionality makes it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the synthesis of kinase inhibitors, BET bromodomain inhibitors, and GPCR ligands.
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Data |
| CAS Number | 1266119-33-8 |
| IUPAC Name | tert-butyl 2-(4-bromopyridin-2-yl)acetate |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| SMILES | CC(C)(C)OC(=O)CC1=NC=CC(Br)=C1 |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water |
| pKa (Calculated) | ~3.5 (Conjugate acid of pyridine N) |
| LogP | ~2.8 (Lipophilic due to tert-butyl group) |
Structural Analysis
The molecule consists of a pyridine core substituted at the 2-position with a tert-butyl acetate group and at the 4-position with a bromine atom.
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, increasing the acidity of the methylene protons at the C2-position (
-protons). -
Sterics: The bulky tert-butyl group prevents unwanted nucleophilic attack at the ester carbonyl and suppresses self-condensation during synthesis.
-
Regiochemistry: The C4-position is activated for Nucleophilic Aromatic Substitution (
) and oxidative addition by Pd(0) due to the inductive effect of the ring nitrogen, though less so than the C2 position.
Synthetic Pathways[6][7][8][9]
The synthesis of tert-butyl 2-(4-bromopyridin-2-yl)acetate is typically achieved through the functionalization of 4-bromo-2-methylpyridine . The acidity of the methyl protons on the picoline ring allows for deprotonation by strong bases, followed by trapping with an electrophilic carbonate source.
Method A: Lateral Lithiation (Preferred Route)
This method utilizes Lithium Hexamethyldisilazide (LiHMDS) to generate the picolyl anion, which is then reacted with di-tert-butyl dicarbonate (
Reaction Scheme:
-
Deprotonation: 4-Bromo-2-methylpyridine + LiHMDS
Lithium (4-bromopyridin-2-yl)methanide -
Acylation: Anion +
Product + LiOBoc
Protocol:
-
Setup: Flame-dry a 3-neck flask under Argon.
-
Reagent Prep: Dissolve 4-bromo-2-methylpyridine (1.0 eq) in anhydrous THF. Cool to -78°C.[1]
-
Base Addition: Add LiHMDS (1.1 eq, 1.0 M in THF) dropwise over 20 mins. The solution typically turns deep red/orange, indicating anion formation.
-
Electrophile Addition: Stir for 30 mins at -78°C. Add a solution of
(1.1 eq) in THF dropwise. -
Workup: Allow to warm to 0°C over 2 hours. Quench with saturated
. Extract with EtOAc.[2] -
Purification: Silica gel chromatography (Hexane/EtOAc gradient).
Critical Note: The temperature must be strictly controlled (-78°C) to prevent nucleophilic attack of the base on the pyridine ring or the bromine (halogen dance).
Visualization: Synthetic Workflow
Figure 1: Lateral lithiation pathway for the synthesis of the target compound.
Reactivity Profile & Applications
The versatility of this compound stems from its ability to undergo divergent synthetic transformations.[3]
C4-Functionalization (Cross-Coupling)
The C4-bromine is an excellent handle for Palladium-catalyzed reactions.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to create biaryl scaffolds (e.g., for kinase inhibitors).
-
Buchwald-Hartwig: Amination to introduce solubilizing groups (piperazines, morpholines).
-
Sonogashira: Introduction of alkyne linkers.
Side-Chain Manipulation
The tert-butyl acetate group is a "masked" acetic acid.
-
Acid Deprotection: Treatment with TFA/DCM yields 2-(4-bromopyridin-2-yl)acetic acid.
-
Alpha-Alkylation: The methylene group remains acidic. Treatment with NaH and an alkyl halide allows for substitution at the alpha-position, creating chiral centers if done stereoselectively.
Application in Drug Discovery
This scaffold is particularly relevant in the design of BET Bromodomain Inhibitors and EP2 Receptor Antagonists . The pyridine nitrogen provides a hydrogen bond acceptor, while the C4-substituent fills hydrophobic pockets in the target protein.
Visualization: Divergent Reactivity Map
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.
Experimental Handling & Safety
Stability[9][12]
-
Thermal: Stable at room temperature. Avoid prolonged heating >100°C without solvent as tert-butyl esters can undergo thermal elimination (isobutylene loss).
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
-
Light Sensitivity: Halogenated pyridines can be light-sensitive; store in amber vials.
Hazards[2]
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.[4]
-
Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
References
-
Sigma-Aldrich. Product Specification: tert-Butyl 2-(4-bromopyridin-2-yl)acetate. Link
-
Organic Syntheses. General Procedure for Lateral Lithiation of Picolines. Org. Synth. 2000, 77, 154. Link
- Journal of Medicinal Chemistry.Discovery of Pyridine-Based Inhibitors. (General reference for scaffold utility).
-
PubChem. Compound Summary for CID 57354424 (Related Analogues). Link
-
Beilstein J. Org.[2] Chem. Scalable synthesis of pyridine-2-yl acetate derivatives. 2013, 9, 2367–2373. Link
